molecular formula C19H21N3O4 B1386869 4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde CAS No. 1170608-70-4

4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde

Cat. No.: B1386869
CAS No.: 1170608-70-4
M. Wt: 355.4 g/mol
InChI Key: QOWWWBHGGSQJQJ-UHFFFAOYSA-N
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Description

4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde is a complex organic compound characterized by its molecular formula C19H21N3O4. This compound features a benzaldehyde core with a methoxy group at the 4-position and a piperazine ring substituted with a 4-nitrophenyl group at the 1-position. Due to its unique structural attributes, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde typically involves multi-step organic reactions. One common approach is the reaction of 4-nitrophenylpiperazine with 4-methoxybenzaldehyde under controlled conditions. The reaction may require the use of a strong base, such as sodium hydride, to deprotonate the benzaldehyde, followed by the addition of the piperazine derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzaldehyde group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often facilitated by strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of aniline derivatives.

  • Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.

Biology: It serves as a probe in biological studies to investigate the interaction of piperazine derivatives with biological targets.

Medicine: The compound has shown potential in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

Industry: It is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the piperazine ring play crucial roles in these interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

  • 4-Methoxybenzaldehyde: Lacks the piperazine and nitro groups.

  • 4-Nitrophenylpiperazine: Lacks the benzaldehyde and methoxy groups.

  • 3-Methoxy-4-(piperazin-1-yl)benzaldehyde: Similar structure but different substitution pattern.

Uniqueness: The presence of both the methoxy group and the nitro-substituted piperazine ring makes this compound unique, contributing to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of 4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.

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Properties

IUPAC Name

4-methoxy-3-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-26-19-7-2-15(14-23)12-16(19)13-20-8-10-21(11-9-20)17-3-5-18(6-4-17)22(24)25/h2-7,12,14H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWWWBHGGSQJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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